

Discovery and Synthesis of XL-126: A Technical Guide

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Compound of Interest

Compound Name: XL-126

Cat. No.: B12382674

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This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of **XL-126**, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Leucine-Rich Repeat Kinase 2 (LRRK2). This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in the study of Parkinson's disease.[1][2] **XL-126**, also known as XL01126, is a novel PROTAC designed to induce the degradation of the LRRK2 protein.[1] As a heterobifunctional molecule, **XL-126** recruits an E3 ubiquitin ligase to the LRRK2 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This approach offers an alternative to traditional kinase inhibition, aiming to abrogate both the catalytic and non-catalytic functions of LRRK2.[2]

Discovery and Development

The discovery of **XL-126** was a multi-step process involving rational design, chemical synthesis, and biological screening.[1][2] The development process focused on optimizing the three key components of the PROTAC molecule: the LRRK2-binding ligand, the E3 ligase-recruiting ligand, and the linker connecting them.[2]

Initial Screening and Lead Identification

The initial design of LRRK2-targeting PROTACs involved screening various combinations of E3 ligase ligands (for VHL, Cereblon, and cIAP) and LRRK2 inhibitors.^{[1][2]} This screening identified a lead series of compounds that demonstrated moderate LRRK2 degradation.^[1]

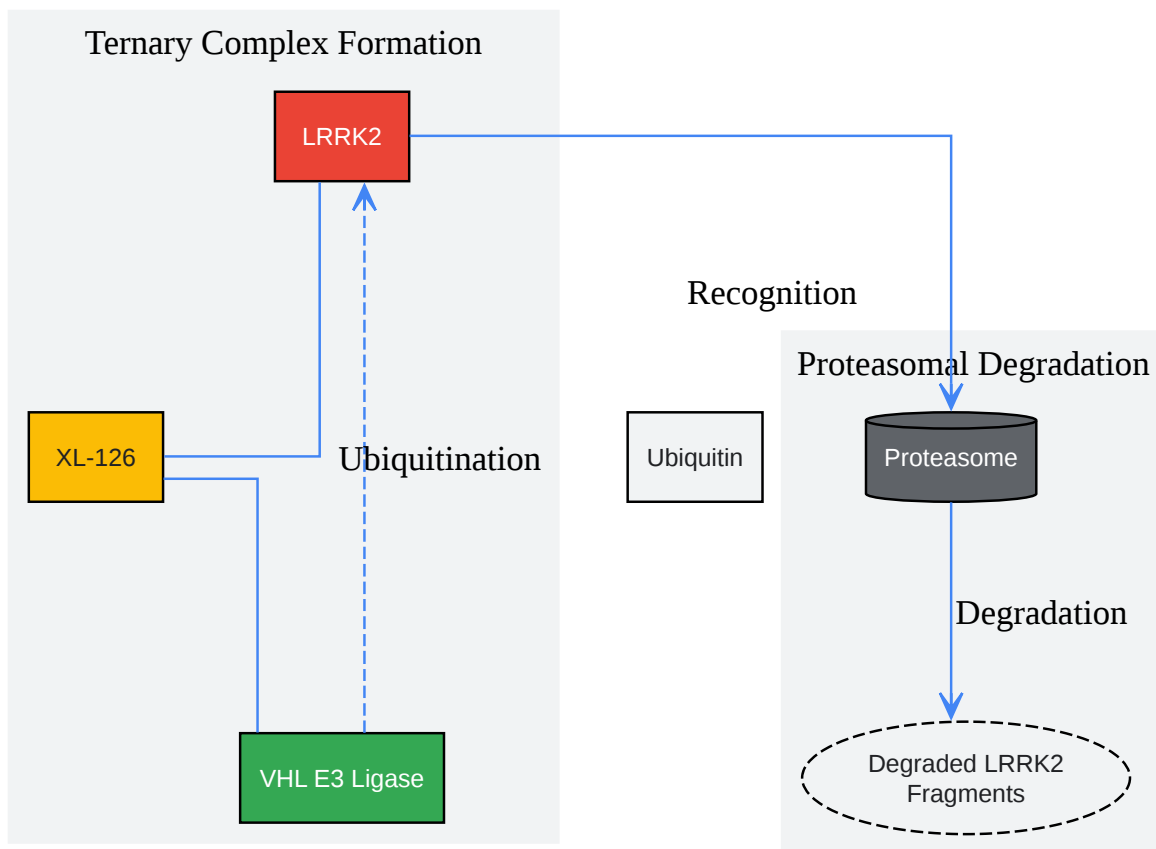
Lead Optimization

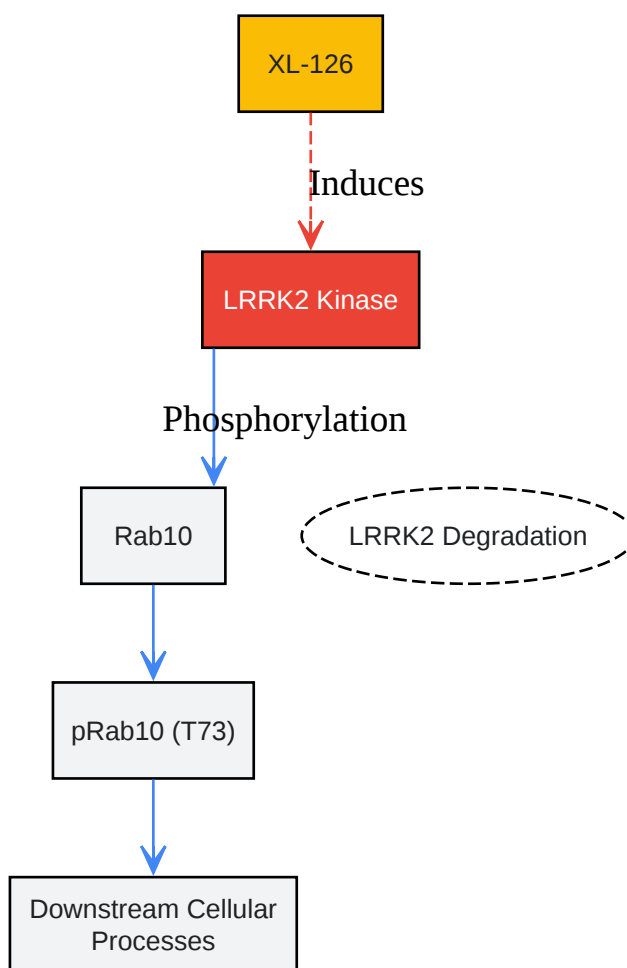
Subsequent medicinal chemistry efforts focused on modifying the initial lead compounds to improve their degradation potency, selectivity, and pharmacokinetic properties.^{[1][2]} This involved synthesizing and evaluating a new generation of PROTACs with modifications to the LRRK2 ligand, the VHL ligand, and the linker.^[2] Through this iterative process, **XL-126** was identified as the most promising candidate, exhibiting potent and rapid degradation of both wild-type (WT) and G2019S mutant LRRK2.^{[1][2]}

Synthesis of XL-126

The chemical synthesis of **XL-126** involves a multi-step process, as outlined in the reaction scheme below. The synthesis of its inactive cis-isomer, used as a negative control in biological assays, follows a similar route with a key stereochemical difference in the VHL ligand precursor.^[1]

Synthesis Scheme of **XL-126** and its cis-Isomer^[1]





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References

- 1. researchgate.net [researchgate.net]
- 2. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degradar of Leucine-Rich Repeat Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
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